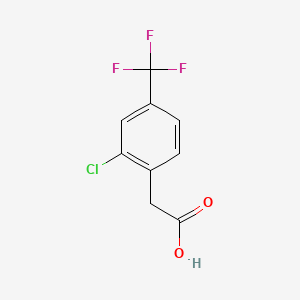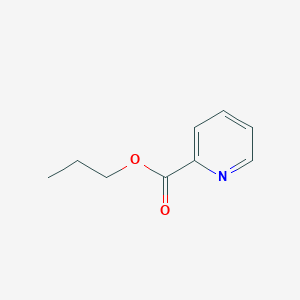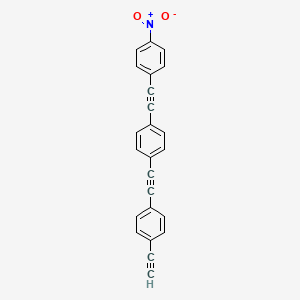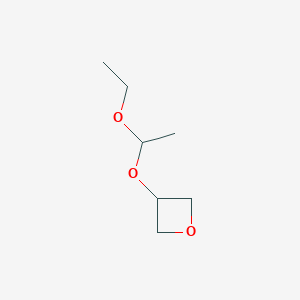
3-(1-Ethoxyethoxy)oxetane
Vue d'ensemble
Description
“3-(1-Ethoxyethoxy)oxetane” is a chemical compound with the molecular formula C7H14O3 . It is a type of oxetane, a four-membered heterocyclic compound containing an oxygen atom . Oxetanes are of interest in medicinal chemistry due to their unique properties such as low molecular weight, high polarity, and marked three-dimensionality .
Synthesis Analysis
The synthesis of oxetanes often involves the use of epoxides . For instance, oxetane formation can occur through the opening of an epoxide with trimethyloxosulfonium ylide . Increasing the equivalents of trimethyloxosulfonium iodide can lead to the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Molecular Structure Analysis
The molecular structure of “3-(1-Ethoxyethoxy)oxetane” includes a total of 24 bonds, 10 non-H bonds, 4 rotatable bonds, 1 four-membered ring, 3 aliphatic ethers, and 1 Oxetane .
Chemical Reactions Analysis
Oxetanes can undergo various chemical reactions. For instance, they can be accessed from enantioenriched epoxides with full retention of enantiomeric purity . The formation of the oxetane ring from an epoxide requires activation energy, and therefore, moderate heating is required .
Physical And Chemical Properties Analysis
Oxetanes are known for their unique physical and chemical properties. They are small, polar, and three-dimensional motifs with potential as isosteres of carbonyl groups . They can be used to fine-tune the physicochemical properties of drug compounds such as pKa, LogD, aqueous solubility, and metabolic clearance .
Applications De Recherche Scientifique
Atom Transfer Radical Polymerization
Ethyl-3-(acryloyloxy)methyloxetane (EAO), a monomer bearing an oxetane group, was polymerized via Atom Transfer Radical Polymerization (ATRP). This process used ethyl 2-bromoisobutyrate as an initiator and CuBr as a catalyst. The polymerization maintained the integrity of the oxetane group, as confirmed by NMR and FT-IR analyses (Singha, Ruiter, & Schubert, 2005).
Synthesis and Characterization of Homo- and Copolymers
Two oxetane-derived monomers, including 3-(methoxy(triethylenoxy))methyl-3′-methyloxetane, were synthesized. Their homo- and copolymers were synthesized via cationic ring-opening polymerization. The polymers displayed high heat decomposition temperatures and potential for use in lithium ion batteries for polymer electrolytes (Ye et al., 2005).
Synthesis of New Monofunctional and Oligofunctional Oxetane Acetals
New derivatives of 3-ethyl-3-(hydroxymethyl)oxetane were synthesized. These materials, potentially useful in cationic UV-curable formulations, may find applications as reactive diluents or binders in various fields (Annby, Ek, & Rehnberg, 2001).
Synthesis and Adhesive Interactions with Polar Substrates
Hyperbranched polyoxetanes synthesized from 3-ethyl-3-(hydroxymethyl)oxetane showed good adhesion to polar substrates. This suggests potential applications in areas requiring strong adhesive properties (Parzuchowski & Mamiński, 2020).
Cationic Photocrosslinkable Polydimethylsiloxane
Oxetane monomers were synthesized and used to prepare polydimethylsiloxanes bearing oxetane groups. The kinetic study of their cationic photopolymerization indicated potential applications in areas requiring controlled polymerization processes (Lecamp, Youssef, Lebaudy, & Bunel, 1997).
Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine
This study highlights the versatility of oxetanes in polymer synthesis and their presence in various pharmaceutical products. The findings point to the potential of oxetanes in drug discovery and synthesis (Bellinghiere et al., 2015).
Polymerization of Hydroxymethyloxetanes
Oxetanes containing hydroxyl groups, such as 3-ethyl-3-hydroxymethyloxetane, were polymerized cationically to produce branched polymers. These polymers, with unique structural features, hold potential for various applications (Bednarek, Penczek, & Kubisa, 2002).
Synthesis of Hyperbranched Polymers
This study demonstrates the successful synthesis of hyperbranched polyethers with a degree of branching of 0.4, highlighting potential applications in the creation of new polymer structures (Magnusson, Malmström, & Hult, 1999).
Mécanisme D'action
Target of Action
The primary target of 3-(1-Ethoxyethoxy)oxetane is terminal carboxylic acids, esters, and epoxides . This compound acts as a catalyst in the efficient and regioselective epoxide ring opening reaction .
Mode of Action
3-(1-Ethoxyethoxy)oxetane interacts with its targets (terminal carboxylic acids, esters, and epoxides) through a regioselective epoxide ring opening reaction . This interaction results in the conversion of these targets into their corresponding carboxylic acid, ester, or alcohol products .
Biochemical Pathways
The downstream effects of this reaction include the production of carboxylic acids, esters, and alcohols .
Result of Action
The molecular and cellular effects of 3-(1-Ethoxyethoxy)oxetane’s action involve the transformation of terminal carboxylic acids, esters, and epoxides into their corresponding carboxylic acid, ester, or alcohol products . This transformation is achieved through an efficient and regioselective epoxide ring opening reaction .
Safety and Hazards
Orientations Futures
Oxetanes, including “3-(1-Ethoxyethoxy)oxetane”, have gained significant interest in medicinal chemistry and are being considered for inclusion in current and future drug discovery campaigns . They are being explored as new potential pharmacophores with a significant spectrum of biological activities .
Propriétés
IUPAC Name |
3-(1-ethoxyethoxy)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-9-6(2)10-7-4-8-5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNJCAIEXYHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522635 | |
| Record name | 3-(1-Ethoxyethoxy)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Ethoxyethoxy)oxetane | |
CAS RN |
85328-36-5 | |
| Record name | 3-(1-Ethoxyethoxy)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


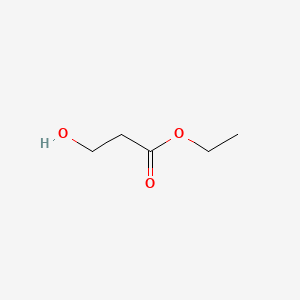
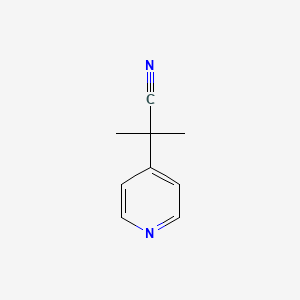
![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)
![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)
![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)



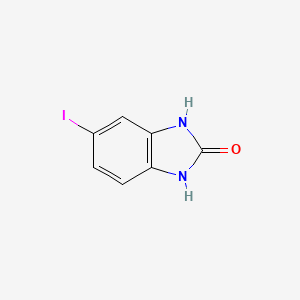
![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)
